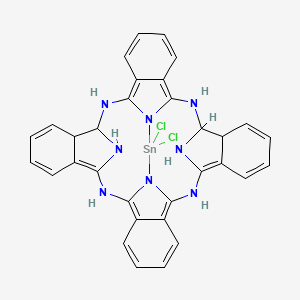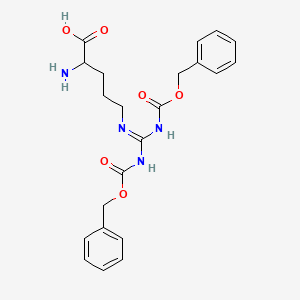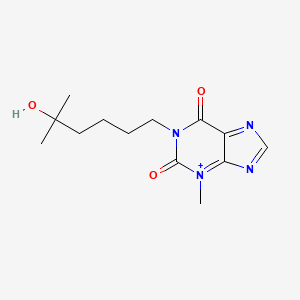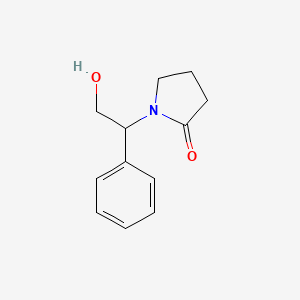
Tin(IV)phthalocyanine dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(IV) phthalocyanine dichloride is a metal phthalocyanine complex with the molecular formula C32H16Cl2N8Sn. This compound is known for its dark blue color and is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalonitrile with tin(IV) chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of tin(IV) phthalocyanine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tin(IV) phthalocyanine dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tin(IV) center and the phthalocyanine ligand .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or decamethylcobaltocene.
Substitution: Often involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted phthalocyanine derivatives and reduced forms of the original compound .
Applications De Recherche Scientifique
Tin(IV) phthalocyanine dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tin(IV) phthalocyanine dichloride involves the interaction of the tin(IV) center with various molecular targets. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparaison Avec Des Composés Similaires
- Silicon phthalocyanine dichloride
- Titanium phthalocyanine dichloride
- Zinc phthalocyanine
Comparison: Tin(IV) phthalocyanine dichloride is unique due to its specific electronic and optical properties, which are influenced by the presence of the tin(IV) center. Compared to silicon and titanium phthalocyanine dichlorides, tin(IV) phthalocyanine dichloride exhibits different reactivity and stability profiles, making it suitable for specific applications in photodynamic therapy and electronic devices .
Propriétés
Formule moléculaire |
C32H26Cl2N8Sn |
|---|---|
Poids moléculaire |
712.2 g/mol |
Nom IUPAC |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-17,23,25,31,33,36-40H;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
AJXSDODRCCCFTD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Sn](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)



![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)




![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)

![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)

